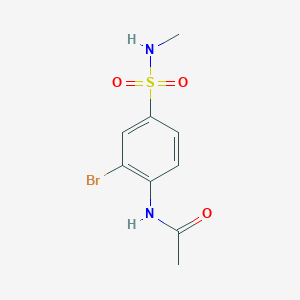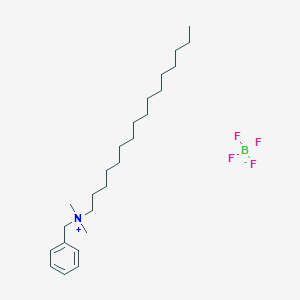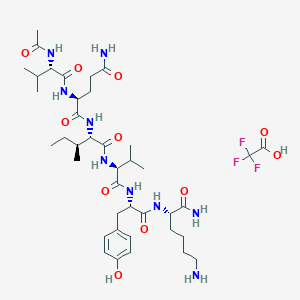
Acetyl-PHF6 amide Trifluoroacetate
Vue d'ensemble
Description
Acetyl-PHF6 amide Trifluoroacetate is a compound with the molecular formula C40H64F3N9O11 . It is also known by other names such as Acetyl-PHF6 amide (TFA), AcPHF6 (TFA), and Acetyl-PHF6 amide TFA . The IUPAC name for this compound is (2 S )-2- [ [ (2 S )-2-acetamido-3-methylbutanoyl]amino]- N - [ (2 S ,3 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1,6-diamino-1-oxohexan-2-yl]amino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The molecular weight of Acetyl-PHF6 amide Trifluoroacetate is 904.0 g/mol . The compound has a complex structure, which includes multiple amide groups and a trifluoroacetate group . Unfortunately, the generation of a 3D structure is disallowed due to the large number of atoms, flexibility, and the presence of a mixture or salt .Applications De Recherche Scientifique
Beckmann Rearrangement Catalyzed by Trifluoroacetic Acid
Trifluoroacetic acid (TFA) has been used as a catalyst in the Beckmann rearrangement of acetophenone oximes to corresponding amides. This process is highly selective and yields practically quantitative amide, demonstrating TFA's role in forming reactive trifluoroacetylated intermediates (Quartarone, Rancan, Ronchin, & Vavasori, 2014).
Modification of Acid Labile Amide Protecting Group
Acetylation of the trifluoroacetic acid labile amide protecting group significantly increases acid stability. This method is utilized in Fmoc / t-butyl solid phase peptide synthesis, allowing for deprotection and cleavage while retaining backbone amide protection (Quibell, Turnell, & Johnson, 1994).
Role in Fibril Formation of Tau Protein
Trifluoroacetates like Acetyl-PHF6 amide are relevant in studying the structure of core domains of fibril-forming PHF/Tau fragments. These studies provide insights into the mechanisms of neurodegenerative diseases and potential targets for anti-tauopathy drugs (Inouye, Sharma, Goux, & Kirschner, 2006).
Trifluoroacetylation of Amines
Trifluoroacetylation of amines using trifluoroacetic anhydride is an important process in organic synthesis, particularly in peptide and amino sugar synthesis. Trifluoroacetamides are widely used due to their ease of removal (Iranpoor & Zeynizadeh, 1999).
NMR Studies on Amides
NMR studies on N-acetyl-L-alanyl-L-alanine-methylamide in trifluoroacetic acid solutions provide insights into the interaction between peptide units and trifluoroacetic acid, which is crucial for understanding the structure and dynamics of peptides (Asakura, 1981).
Mécanisme D'action
Target of Action
The primary target of Acetyl-PHF6 amide (TFA) is the Tau protein . The Tau protein plays a crucial role in stabilizing microtubules in neurons and is implicated in various neurodegenerative diseases.
Biochemical Pathways
Considering its target, it’s plausible that it impacts pathways related toneuronal signaling . The downstream effects of such interactions would likely involve changes in microtubule dynamics and neuronal function.
Action Environment
It’s worth noting that the compound should be stored in a sealed environment, away from moisture and light , indicating that these factors could potentially affect its stability.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQXEVBTNVRQK-YNUHNEFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-PHF6 amide (TFA) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




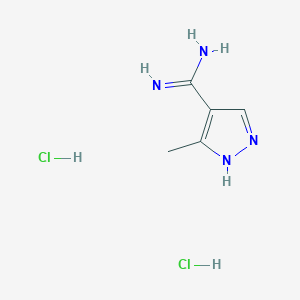


![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)
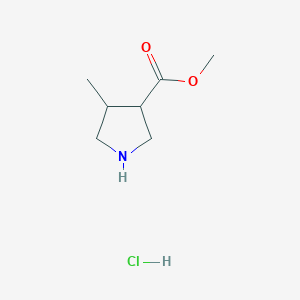

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)



